n-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide
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Overview
Description
N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide is an organic compound characterized by the presence of a cyanobenzyl group and a trifluoropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide typically involves the reaction of 3-cyanobenzyl chloride with 3,3,3-trifluoropropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis by generating reactive oxygen species (ROS) and activating caspase-dependent pathways. Additionally, it may inhibit key enzymes or proteins involved in cell proliferation and survival, thereby exerting its anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(3-cyanobenzyl)-[4,4’-bipyridine]-1,1’-diium: This compound is used in the synthesis of coordination polymers and has applications in sensing and photochemistry.
3-Cyanobenzyl bromide: Similar to N-(3-Cyanobenzyl)-3,3,3-trifluoropropanamide, this compound is used as a building block in organic synthesis.
Uniqueness
This compound is unique due to the presence of both a cyanobenzyl group and a trifluoropropanamide moiety, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H9F3N2O |
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Molecular Weight |
242.20 g/mol |
IUPAC Name |
N-[(3-cyanophenyl)methyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)5-10(17)16-7-9-3-1-2-8(4-9)6-15/h1-4H,5,7H2,(H,16,17) |
InChI Key |
DWMRDEOOELELNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC(=O)CC(F)(F)F |
Origin of Product |
United States |
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